Dispiro[3.1.36.14]decan-8-one
Description
Contextualization within Spiro Systems Research
Spiro systems, which feature two rings connected by a single common atom, have long intrigued chemists due to their unique conformational properties and stereochemical complexity. Dispiro compounds, with two such spirocenters, represent a further step in creating well-defined and rigid molecular scaffolds. Research into dispiro systems, such as Dispiro[3.1.3.1]decan-8-one, is driven by the desire to create novel molecular shapes that can serve as isosteres for more common ring systems or as cores for new functional materials.
The study of dispiro[3.1.3.1]decane derivatives has contributed to a deeper understanding of the properties of strained ring systems. For instance, the photochemical behavior of related compounds like Dispiro[3.1.3.1]decane-5,10-dione has been investigated, revealing ring-expansion reactions upon irradiation. oup.com Furthermore, the structural characterization of various dispiro compounds has confirmed their well-defined and rigid architecture, a key feature for their application in creating molecules with specific spatial arrangements. nih.gov The synthesis of these systems often involves multi-step sequences, and efficient methods for their construction are an active area of research. nih.gov
The investigation into the properties of dispiro[3.1.3.1]decane systems has also extended to their use in materials science. For example, derivatives of dispiro[3.1.3.1]decane have been incorporated into liquid crystal structures, where their linear and rigid nature makes them competent isosteres for 1,4-disubstituted benzene (B151609) rings. tandfonline.comsci-hub.se This highlights the potential of this spiro system to impart desirable physical properties in advanced materials.
Significance in Complex Molecule Synthesis
The unique structural features of Dispiro[3.1.3.1]decan-8-one and its derivatives make them valuable building blocks in the synthesis of complex organic molecules. Their rigid framework allows for precise control over the spatial orientation of functional groups, which is a critical aspect in the design of bioactive compounds and sophisticated molecular devices.
One of the key applications of the dispiro[3.1.3.1]decane skeleton is as a bioisostere for aromatic rings. In medicinal chemistry, replacing a phenyl group with a non-aromatic, three-dimensional scaffold like dispiro[3.1.3.1]decane can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. This strategy is part of a broader trend in drug discovery to explore novel chemical space by moving beyond traditional flat aromatic structures.
The synthesis of derivatives of the dispiro[3.1.3.1]decane core, such as Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate, underscores its utility as an intermediate for further chemical transformations. ontosight.ainih.gov The functional groups on these derivatives provide handles for the attachment of other molecular fragments, enabling the construction of more elaborate structures. Research is ongoing to explore the full potential of these dispiro compounds as starting materials for the synthesis of new pharmaceuticals and materials with tailored properties. ontosight.ai The development of efficient synthetic routes to access these building blocks is crucial for their wider application in organic synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYKEBXKEGRGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Conformational Dynamics of Dispiro 3.1.36.14 Decan 8 One
Stereochemical Considerations in Dispiro[3.1.3.1]decan-8-one Frameworks
The stereochemistry of dispiro[3.1.3.1]decane systems is a critical aspect of their molecular identity. The fusion of the rings creates the potential for geometrical isomerism. Specifically for 1,3-disubstituted cyclobutanes, the substituents can be arranged in either a cis or trans configuration relative to each other. sci-hub.se In the context of the dispiro[3.1.3.1]decane framework, the two terminal rings can be considered as substituents on the central ring.
This leads to the possibility of cis and trans isomers for the dispiro[3.1.3.1]decane skeleton itself. sci-hub.setandfonline.com The trans-isomer, where the terminal rings are on opposite sides of the central ring's plane, generally results in a more linear and extended molecular shape. sci-hub.se Conversely, the cis-isomer would have the terminal rings on the same side, leading to a more compact, bent structure. The presence of the ketone at the 8-position does not alter this fundamental stereochemical possibility of the core framework. The synthesis of such compounds often yields a mixture of these geometrical isomers, which may require separation techniques like preparative high-performance liquid chromatography (HPLC) for isolation. sci-hub.setandfonline.com
Strain Analysis and its Implications for Reactivity
A defining characteristic of Dispiro[3.1.3.1]decan-8-one is the substantial ring strain inherent in its structure. wikipedia.orgmasterorganicchemistry.com This strain arises from two primary sources: angle strain and torsional strain. libretexts.org
Angle Strain: The ideal sp³ bond angle is approximately 109.5°. In a cyclobutane (B1203170) ring, the internal C-C-C bond angles are forced to be much smaller, close to 90°. masterorganicchemistry.com This deviation from the ideal angle creates significant energetic instability, known as angle strain or Baeyer strain. masterorganicchemistry.com In Dispiro[3.1.3.1]decan-8-one, this effect is compounded across three such rings.
Torsional Strain: In a planar cyclobutane, all C-H bonds on adjacent carbons would be eclipsed, leading to high torsional strain (also known as Pitzer strain). masterorganicchemistry.com As mentioned, the rings pucker to reduce this strain, but it cannot be eliminated entirely. libretexts.org
This high degree of ring strain makes the molecule significantly more reactive than its acyclic or larger-ring counterparts. acs.orgnih.gov The strain energy elevates the ground state energy of the molecule, thereby lowering the activation energy for reactions that lead to ring-opening or other transformations that relieve this strain. wikipedia.org The ketone group is particularly affected. The strain in the four-membered ring is known to influence the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack compared to ketones in less strained systems like cyclopentanone (B42830) or cyclohexanone (B45756). acs.orgkhanacademy.orglibretexts.org Studies on the photochemistry of cyclic ketones have shown that the S₁ state barrier for α-cleavage (a Norrish Type-I reaction) is significantly lowered by the ring strain in cyclobutanone (B123998), promoting ring-opening pathways. nih.govrsc.org Therefore, the reactivity of Dispiro[3.1.3.1]decan-8-one is expected to be dominated by pathways that alleviate its inherent strain.
Spectroscopic and Diffraction Techniques for Structural Elucidation
A combination of modern analytical techniques is essential to fully characterize the complex structure of Dispiro[3.1.3.1]decan-8-one.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Dispiro[3.1.3.1]decan-8-one, both ¹H and ¹³C NMR would provide crucial information. While specific experimental data for this exact molecule is not publicly available, expected chemical shifts can be estimated based on data from analogous structures like cyclobutanone. chemicalbook.comspectrabase.comnih.govspectrabase.comspectrabase.com
The ¹H NMR spectrum would be complex due to the multiple, chemically distinct protons in the strained ring system. The protons on the carbons adjacent to the carbonyl group (α-protons) would be expected to appear downfield compared to the other methylene (B1212753) protons. The ¹³C NMR spectrum would be particularly informative, with a characteristic signal for the carbonyl carbon appearing at a very downfield chemical shift, typically above 200 ppm for cyclobutanones. spectrabase.comspectrabase.comwikipedia.org The spiro carbons would also have a unique chemical shift.
Table 1: Estimated NMR Data for Dispiro[3.1.3.1]decan-8-one (Note: These are estimated values based on cyclobutanone and related structures.)
| Spectrum | Assignment | Estimated Chemical Shift (ppm) |
|---|---|---|
| ¹³C NMR | C=O (C8) | ~208-215 |
| Spiro Carbons (C1, C5) | ~40-50 | |
| CH₂ | ~20-45 | |
| ¹H NMR | CH₂ (α to C=O) | ~2.8-3.2 |
| Other CH₂ | ~1.8-2.5 |
Infrared (IR) spectroscopy is highly effective for identifying functional groups. The most prominent feature in the IR spectrum of Dispiro[3.1.3.1]decan-8-one would be the carbonyl (C=O) stretching vibration. The frequency of this absorption is very sensitive to ring strain. libretexts.orgudel.eduacs.org While typical acyclic ketones show a C=O stretch around 1715 cm⁻¹, the increased angle strain in a four-membered ring forces more s-character into the C-C bonds of the ring, which stiffens and strengthens the exocyclic C=O double bond. libretexts.org Consequently, cyclobutanones exhibit a C=O stretch at a significantly higher frequency, typically around 1780 cm⁻¹. libretexts.org Other expected absorptions would include C-H stretching and bending vibrations for the methylene groups.
Table 2: Characteristic Infrared Absorptions for Dispiro[3.1.3.1]decan-8-one
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (sp³ CH₂) | 2850-3000 | Medium-Strong |
| C=O stretch (ketone, 4-membered ring) | ~1780 | Strong |
| CH₂ bend (scissoring) | ~1465 | Medium |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For Dispiro[3.1.3.1]decan-8-one (C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 150. The fragmentation of cyclobutanone upon electron impact is well-studied and typically proceeds via two main pathways: [a] cleavage to ethene and a ketene (B1206846) radical cation, and [b] cleavage to a cyclopropane (B1198618) radical cation and carbon monoxide. cdnsciencepub.com For Dispiro[3.1.3.1]decan-8-one, analogous fragmentation would be expected, primarily involving α-cleavage next to the carbonyl group and decomposition of the strained ring system.
Table 3: Predicted Mass Spectrometry Fragments for Dispiro[3.1.3.1]decan-8-one
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 122 | [M - CO]⁺ | Loss of carbon monoxide |
| 82 | [C₆H₁₀]⁺ | α-cleavage and loss of ketene (C₂H₂O) |
| 68 | [C₅H₈]⁺ | Further fragmentation of the spiro system |
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide unambiguous information on the bond lengths, bond angles, and torsional angles within the Dispiro[3.1.3.1]decan-8-one molecule.
Synthetic Methodologies for Dispiro 3.1.36.14 Decan 8 One and Its Scaffolds
General Strategies for Dispiroketone Synthesis
The construction of the dispiroketone architecture relies on a variety of synthetic strategies that can be broadly categorized by the method of ring formation and the nature of the reacting species.
Cyclization Reactions in Spiro Annulation
Spiro annulation, the formation of a new ring at a spiro center, is a cornerstone of dispiroketone synthesis. Cyclization reactions are fundamental to this process, wherein a linear or monocyclic precursor is transformed into a spirocyclic system. A notable approach involves the Robinson annulation, which has been adapted for creating spiro-diketones. rsc.org This method typically involves the reaction of a cyclic ketone with methyl vinyl ketone to form an adduct, which then undergoes an intramolecular aldol (B89426) condensation to yield the spiro system. rsc.org The conditions of this cyclization can be controlled to produce either the intermediate ketols or the final enones. rsc.org
Another powerful strategy is the use of rearrangement reactions. For instance, the treatment of functionalized dispiro[3.0.3.3]undecanes with acid can induce cascade rearrangements to yield [3.3.3]propellanes, proceeding through bicyclic enone intermediates. researchgate.net This highlights how strain-relocating rearrangements of smaller spiro systems can be a pathway to more complex polycyclic ketones.
Intermolecular and Intramolecular Approaches
Both intermolecular and intramolecular reactions are employed in the synthesis of dispiroketones. Intermolecular approaches involve the coming together of two separate molecules to form the spirocyclic framework. An example is the [2+2] cycloaddition of alkenes, which is a direct method for forming four-membered rings, a key feature of the dispiro[3.1.3.1]decane skeleton. researchgate.netorganic-chemistry.org Photocatalysis using visible light, for example with Ru(bipy)3Cl2, has been shown to be effective for [2+2] enone cycloadditions, leading to cyclobutane (B1203170) products with high diastereoselectivity. organic-chemistry.org
Intramolecular strategies, in contrast, rely on a precursor molecule that already contains the necessary components for cyclization. Aza-Michael addition followed by intramolecular cyclization has been used to create spiroannulated products. nih.gov Similarly, the condensation of isatins with L-proline can lead to the formation of complex dispiro heterocyclic compounds through the dimerization of in situ generated azomethine ylides. This dimerization represents a self-assembly of two identical precursors into a more complex spiro structure.
Precursor Chemistry and Starting Materials for Dispiro[3.1.3.1]decan-8-one Synthesis
The successful synthesis of a target molecule is critically dependent on the choice of appropriate starting materials and precursors. For a scaffold like dispiro[3.1.3.1]decane, derivatives of cyclobutane are of paramount importance.
Utilization of Cyclobutane Derivatives
Cyclobutane derivatives are versatile building blocks in organic synthesis due to their inherent ring strain, which can be harnessed to drive various chemical transformations. researchgate.netresearchgate.net A wide array of methods exists for the regioselective and stereoselective synthesis of substituted cyclobutanes. researchgate.net These four-membered rings can undergo ring cleavage with relative ease under various conditions, including thermolysis, photolysis, and acidic or basic treatment, often leading to skeletal rearrangements that can form more complex structures. researchgate.net
For the construction of dispiro systems containing cyclobutane rings, one could envision starting with a central ring to which two cyclobutane units are appended. For example, the synthesis of dispiro[3.1.3.1]decane-2,8-dicarboxylic acid has been reported, which could serve as a potential precursor to the corresponding dione (B5365651) or monoketone. acs.org The synthesis of spiro[3.3]heptan-1-ones has been achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which proceeds via a strain-relocating semipinacol rearrangement. researchgate.net
Role of Ketone Precursors and Protecting Group Strategies
The ketone functionality in the target molecule can either be present in the starting material or be introduced at a later stage. When a ketone is present from an early stage, it may need to be protected to prevent it from undergoing unwanted reactions during subsequent synthetic steps. pressbooks.pubwikipedia.org
A common strategy for protecting ketones and aldehydes is the formation of acetals, particularly cyclic acetals using diols like ethylene (B1197577) glycol. pressbooks.pubwikipedia.org These protecting groups are stable under basic and nucleophilic conditions but can be readily removed by acidic hydrolysis. pressbooks.pub For instance, in a multi-step synthesis where a Grignard reaction is required on one part of the molecule in the presence of a ketone elsewhere, the ketone must be protected as an acetal. pressbooks.pub
In the context of synthesizing dispiro[3.1.3.1]decan-8-one, a precursor could be a dione, such as dispiro[3.1.3.1]decan-5,10-dione. researchgate.netresearchgate.net Selective reactions could then be performed on one of the ketone groups. For example, selective fluorination of this dione has been achieved using diethylaminosulfur trifluoride (DAST) to yield the corresponding monofluoro-monoketone. researchgate.netresearchgate.netresearchgate.net This demonstrates that even with two identical functional groups, selective manipulation is possible, which could be extended to other transformations like selective reduction or protection.
Key Reaction Pathways in Dispiro[3.1.3.1]decan-8-one Formation
Based on the general strategies and precursor chemistry discussed, several plausible reaction pathways for the formation of a dispiro[3.1.3.1]decan-8-one scaffold can be proposed.
One hypothetical pathway could start from a central cyclohexanone (B45756) ring. A double spiro-annulation could be attempted using a reagent that can add a cyclobutane ring. A more controlled, stepwise approach would likely be more successful. This could involve the alkylation of a cyclohexanone derivative with a suitable cyclobutane precursor.
Another potential route could involve the [2+2] cycloaddition of a methylene (B1212753) cyclobutane derivative to a cyclobutenone. This would directly generate the dispiro[3.1.3.1]decane skeleton with a ketone at one of the cyclobutane rings. The regioselectivity of such a cycloaddition would be a critical factor to control.
A rearrangement-based strategy could also be envisioned. Starting from a more easily accessible spiro system, a ring expansion or contraction could be induced to form the desired dispiro[3.1.3.1]decane framework. For example, a pinacol-type rearrangement of a vicinal diol on an adjacent ring could lead to the formation of the spiro-ketone.
The table below summarizes some of the key reaction types and their applicability to the synthesis of dispiroketone scaffolds.
| Reaction Type | Description | Applicability to Dispiroketones | Reference |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. | Can be used to form spiro-diketones from cyclic ketones and methyl vinyl ketone. | rsc.org |
| [2+2] Photocycloaddition | Formation of a four-membered ring from two alkene-containing molecules upon irradiation. | A direct method to form the cyclobutane rings present in many dispiro systems. | researchgate.netorganic-chemistry.org |
| Semipinacol Rearrangement | Rearrangement of a 1,2-diol or related compound to form a ketone. | Can be used to form spiroketones from appropriately substituted bicyclic precursors. | researchgate.net |
| Intramolecular Cyclization | Formation of a ring from a single molecule containing two reactive functional groups. | A versatile method for creating the spirocyclic core from a linear or monocyclic precursor. | nih.gov |
Ketone-Mediated Cyclizations
While direct ketone-mediated cyclizations for the synthesis of dispiro[3.1.3.1]decan-8-one are not extensively documented, related strategies involving ketone functionalities are crucial. For instance, the synthesis of spiro[3.3]heptan-1-one motifs, which are substructures of the target molecule, has been achieved through semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates. researchgate.net This type of reaction, where a ketone is formed via ring expansion, demonstrates a potential pathway where a pre-existing ketone or a ketone formed in situ could mediate the formation of the complex spirocyclic system.
Spiroacetalization and Subsequent Transformations
Spiroacetals are common in natural products and are typically formed via the acid-catalyzed reaction of a diol with a ketone or aldehyde. nih.gov The synthesis of dispiro[3.1.3.1]decan-8-one itself does not proceed via a spiroacetal intermediate, as it is a carbocyclic ketone. However, the principles of spirocyclization are relevant. The formation of the spiro centers in the dispiro[3.1.3.1]decane skeleton relies on creating two quaternary carbon atoms that link the three rings. This is often achieved through intramolecular cyclization reactions. For example, in the biosynthesis of the fungal meroterpenoid austinol, a multifunctional dioxygenase catalyzes an oxidative spiro-ring-forming reaction to create a spiro-lactone system, demonstrating nature's approach to such structures. nih.gov Synthetic strategies could conceptually mimic this by using difunctional precursors that cyclize to form the spiro junctions.
Functional Group Interconversions on the Decanone Core
Functional group interconversions (FGIs) are essential for elaborating the dispiro[3.1.3.1]decane scaffold into various derivatives. ub.eduvanderbilt.eduimperial.ac.uk A notable example is the selective fluorination of a closely related scaffold, dispiro[3.1.3.1]decan-5,10-dione. researchgate.netresearchgate.netresearchgate.net
Treatment of the dione with diethylaminosulfur trifluoride (DAST) at room temperature results in the selective conversion of one ketone group to a difluoromethylene group, yielding 10,10-difluorodispiro[3.1.3.1]decan-5-one. researchgate.netresearchgate.net This transformation highlights the ability to chemoselectively modify one of two identical functional groups within the scaffold. Further reaction with excess DAST can convert the second ketone, leading to 5,5,10,10-tetrafluorodispiro[3.1.3.1]decane. researchgate.netresearchgate.net The resulting monoketone, 10,10-difluorodispiro[3.1.3.1]decan-5-one, can undergo further reduction to furnish other derivatives. researchgate.netresearchgate.net
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| Dispiro[3.1.3.1]decan-5,10-dione | Diethylaminosulfur trifluoride (DAST) | 10,10-Difluorodispiro[3.1.3.1]decan-5-one | researchgate.net, researchgate.net |
| Dispiro[3.1.3.1]decan-5,10-dione | Excess DAST | 5,5,10,10-Tetrafluorodispiro[3.1.3.1]decane | researchgate.net, researchgate.net |
| 10,10-Difluorodispiro[3.1.3.1]decan-5-one | Reducing agents | 5,5-Difluorodispiro[3.1.3.1]decane | researchgate.net |
Catalytic Approaches in Dispiro[3.1.3.1]decan-8-one Synthesis
Catalysis offers efficient and sustainable routes for constructing complex molecular architectures, including spirocycles. chalmers.seunl.ptmdpi.com
Acid and Base Catalysis in Spiro Ring Formation
Acid and base catalysis are fundamental strategies in the formation of spiro rings. rsc.org Confined Brønsted acids, for instance, have been designed to catalyze enantioselective spiroacetalization reactions, showcasing the power of acid catalysis in controlling stereochemistry during the formation of spiro centers. nih.gov While not directly applied to dispiro[3.1.3.1]decan-8-one, these principles are transferable. The key step in forming the dispiro[3.1.3.1]decane skeleton often involves an annulation reaction that could be promoted by acid or base catalysts to facilitate the crucial bond formations leading to the spirocyclic core.
Transition Metal Catalysis for C-C Bond Formation
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds, a critical step in the synthesis of carbocyclic scaffolds. nih.govdtu.dku-tokyo.ac.jp Methodologies such as palladium-catalyzed asymmetric allylic alkylation of prochiral nucleophiles are standard for creating quaternary chiral centers, which are the cornerstone of spirocyclic structures. semanticscholar.org While specific applications of these methods to the synthesis of dispiro[3.1.3.1]decan-8-one are not detailed in the literature, the activation of C-C single bonds by transition metals provides a unique opportunity to assemble complex carbon skeletons through rearrangement pathways. nih.gov Such strategies could potentially be employed to construct the strained cyclobutane rings of the dispiro[3.1.3.1]decane system.
Chemo-, Regio-, and Stereoselective Synthesis of Dispiro[3.1.3.1]decan-8-one Derivatives
Achieving selectivity is a paramount goal in modern organic synthesis, particularly for complex targets like dispirocycles which can possess multiple stereocenters and reactive sites.
The synthesis of various dispiro compounds often utilizes multicomponent reactions, which can build molecular complexity in a single step with high selectivity. mdpi.com For example, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a common and effective method for the highly regio- and stereoselective synthesis of dispirooxindole derivatives. mdpi.commdpi.comrsc.orgnih.gov
The principles governing this selectivity include:
Chemoselectivity : The ability to react with one functional group in the presence of others. The selective fluorination of one ketone in dispiro[3.1.3.1]decan-5,10-dione is a prime example. researchgate.netresearchgate.net Solvent-dependent chemoselective synthesis has also been demonstrated for other heterocyclic systems. nih.gov
Regioselectivity : The control over the orientation of bond formation. In cycloaddition reactions, the electronic nature of the reactants dictates the regiochemical outcome, often leading to the formation of a single constitutional isomer. nih.govsci-hub.seresearchgate.net
Stereoselectivity : The control over the three-dimensional arrangement of atoms. The synthesis of dispiro compounds frequently results in the formation of multiple stereocenters, and controlling their relative and absolute configuration is crucial. mdpi.comrsc.org This can be achieved through the use of chiral catalysts, chiral starting materials, or by substrate control where the existing stereochemistry of the molecule directs the approach of incoming reagents.
While specific studies on the selective synthesis of dispiro[3.1.3.1]decan-8-one derivatives are limited, the extensive research on other dispiro systems provides a strong conceptual framework for how such selectivity could be achieved for this unique target. beilstein-journals.orgmdpi.com
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
One of the primary synthetic strategies for constructing the dispiro[3.1.3.1]decane framework is the intramolecular [2+2] photocycloaddition of a suitable diene precursor. The efficiency of such photochemical reactions is highly dependent on the reaction setup. For instance, in the synthesis of related cyclobutane-containing structures, the choice of photosensitizer and solvent has been shown to be critical.
In a study on the photocatalyzed intramolecular [2+2] cycloaddition for the synthesis of dimethyl cubane-1,4-dicarboxylate, a well-known cubane (B1203433) precursor, various reaction parameters were optimized to enhance the yield of the desired cyclized product. researchgate.net The use of a photosensitizer, such as benzophenone (B1666685), was found to be effective in promoting the reaction via a Dexter energy transfer process. researchgate.net The optimization of this model reaction provides a template for enhancing the efficiency of similar transformations.
Table 1: Optimization of a Photocatalyzed Intramolecular [2+2] Cycloaddition researchgate.net
| Entry | Photosensitizer (mol%) | Solvent | Irradiation Time (h) | Conversion (%) |
| 1 | Benzophenone (25) | MeCN | 24 | Partial |
| 2 | Benzophenone (10) | MeCN | 12 | Increased |
| 3 | Benzophenone (10) | Acetone (B3395972) | 12 | Decreased |
| 4 | Thioxanthone (10) | MeCN | 12 | High |
The data suggests that both the choice and loading of the photosensitizer, as well as the solvent, play a crucial role in the reaction's efficiency. While direct excitation can induce the cycloaddition, the use of a photosensitizer like benzophenone or thioxanthone can significantly improve the reaction rate and yield. researchgate.net
Furthermore, the concentration of reactants and the reaction temperature are fundamental parameters that must be optimized for any synthetic procedure. libretexts.org Generally, increasing the concentration of reactants leads to a higher frequency of molecular collisions, which can increase the reaction rate. libretexts.org However, in photochemical reactions, very high concentrations can sometimes be detrimental due to issues with light penetration through the solution.
Temperature also plays a dual role. While higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, they can also promote side reactions or decomposition of thermally sensitive intermediates. libretexts.org For photochemical reactions, the process is often carried out at or below room temperature to favor the desired cycloaddition pathway over competing thermal processes.
In the context of multi-component reactions, which offer an alternative route to complex dispirocyclic systems, the optimization of solvent and catalyst is equally important. For example, in the three-component 1,3-dipolar cycloaddition synthesis of novel dispirooxindoles, a range of solvents were screened to maximize the yield of the desired product. nih.gov
Table 2: Optimization of Solvent Effect on a Three-Component Synthesis of Dispirooxindoles nih.gov
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | H₂O | Reflux | 10 | 65 |
| 2 | EtOH | Reflux | 8 | 92 |
| 3 | CH₃CN | Reflux | 12 | 78 |
| 4 | THF | Reflux | 12 | 70 |
| 5 | Toluene | Reflux | 15 | 50 |
| 6 | Dioxane | Reflux | 15 | 60 |
The results clearly indicate that ethanol (B145695) is the optimal solvent for this particular transformation, leading to the highest yield in the shortest reaction time. nih.gov This highlights the profound impact that the reaction medium can have on the efficiency of a synthetic process, likely due to its influence on the solubility of reactants and the stabilization of transition states. nih.govyoutube.com
The catalyst loading is another critical parameter to optimize. In Lewis acid-catalyzed reactions, such as enantioselective intermolecular [2+2] photocycloadditions of cyclic enones, a higher catalyst loading is sometimes necessary to suppress the racemic background reaction. nih.gov However, from an economic and environmental perspective, it is always desirable to use the lowest possible catalyst loading that still provides a high yield and selectivity. For instance, in the enantioselective crossed intramolecular [2+2] photocycloaddition reactions to form bridged cyclobutanes, a chiral rhodium Lewis acid catalyst was effective at a low loading of just 2 mol%. rsc.org
Reaction Chemistry and Mechanistic Investigations of Dispiro 3.1.36.14 Decan 8 One
Reactivity of the Ketone Functionality
The carbonyl group in dispiro[3.1.3.1]decan-8-one is located within one of the terminal cyclobutane (B1203170) rings. Its reactivity is governed by both the inherent electrophilicity of the carbonyl carbon and the conformational constraints imposed by the compact, strained ring system.
Ketones are generally susceptible to nucleophilic attack at the carbonyl carbon. nih.gov In the dispiro[3.1.3.1]decane framework, this reactivity is preserved. Experimental studies on the analogous dispiro[3.1.3.1]decan-5,10-dione have demonstrated characteristic ketone reactions, such as reduction and nucleophilic substitution.
One notable reaction is the selective fluorination using diethylaminosulfur trifluoride (DAST). researchgate.netresearchgate.netacs.orgresearchgate.net Treatment of dispiro[3.1.3.1]decan-5,10-dione with DAST at room temperature selectively converts one of the ketone groups into a gem-difluoro moiety, yielding 10,10-difluorodispiro[3.1.3.1]decan-5-one. researchgate.netresearchgate.netresearchgate.net Further reaction with excess DAST results in the formation of 5,5,10,10-tetrafluorodispiro[3.1.3.1]decane. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the carbonyl oxygen is replaced by two fluorine atoms.
Reduction of the ketone functionality is also readily achieved. The treatment of dispiro[3.1.3.1]decan-5,10-dione with a strong reducing agent like lithium aluminum hydride (LiAlH₄) leads to the complete reduction of both carbonyl groups to the corresponding diol, dispiro[3.1.3.1]decane-5,10-diol. datapdf.com It is expected that dispiro[3.1.3.1]decan-8-one would undergo a similar reduction to yield dispiro[3.1.3.1]decan-8-ol.
| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Dispiro[3.1.3.1]decan-5,10-dione | DAST (1 equiv.) | 10,10-Difluorodispiro[3.1.3.1]decan-5-one | Nucleophilic Substitution (Fluorination) | researchgate.netresearchgate.net |
| Dispiro[3.1.3.1]decan-5,10-dione | DAST (excess) | 5,5,10,10-Tetrafluorodispiro[3.1.3.1]decane | Nucleophilic Substitution (Fluorination) | researchgate.netresearchgate.net |
| Dispiro[3.1.3.1]decan-5,10-dione | LiAlH₄ | Dispiro[3.1.3.1]decane-5,10-diol | Nucleophilic Addition (Reduction) | datapdf.com |
The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. masterorganicchemistry.comutexas.edu These intermediates are key to a wide range of reactions, including halogenation, alkylation, and aldol (B89426) condensations. masterorganicchemistry.comlibretexts.org The acidity of α-hydrogens in ketones typically results in pKa values around 19-20, making them significantly more acidic than simple alkanes due to the resonance stabilization of the resulting enolate anion. utexas.edu
For dispiro[3.1.3.1]decan-8-one, the α-hydrogens are situated on the cyclobutane ring. The formation of an enolate would introduce a planar, sp²-hybridized center into the already strained four-membered ring. While this might be energetically demanding, enolate formation from cyclobutanone (B123998) is a known process. nih.gov The lithium enolate of cyclobutanone has been generated using lithium diisopropylamide (LDA) and reacted with electrophiles. nih.gov However, in highly strained systems, enolate formation can be followed by rearrangement. For instance, the lithium enolate of a complex tricyclic ketone containing a spiropentane (B86408) moiety was found to be unstable, rearranging at -65 °C to relieve ring strain. yale.edu This suggests that reactions involving the enolate of dispiro[3.1.3.1]decan-8-one could potentially lead to rearranged products in addition to direct substitution at the α-position.
| Ketone | pKa (in DMSO) | Notes |
|---|---|---|
| Acetone (B3395972) | 26.5 | Reference acyclic ketone. |
| Cyclohexanone (B45756) | 26.4 | Common cyclic ketone. |
| Cyclopentanone (B42830) | 25.8 | Slightly more acidic due to ring strain. |
| Dispiro[3.1.3.1]decan-8-one | (Not Reported) | Expected to have a pKa influenced by the high strain of the cyclobutane ring. |
Transformations Involving Spiro Centers
The defining feature of the dispiro[3.1.3.1]decane skeleton is the significant ring strain associated with its three interconnected cyclobutane rings. The puckering of these rings results in a distinctive bowed geometry. nih.gov This stored strain energy provides a powerful thermodynamic driving force for reactions that involve ring-opening, expansion, or contraction.
Ring expansion and contraction are common transformations for strained cyclic systems, often initiated photochemically or through the generation of reactive intermediates adjacent to the ring. yale.edu A key example within this specific spiro system is the photochemical ring expansion of dispiro[3.1.3.1]decan-5,10-dione. oup.com When irradiated in methanol (B129727) at low temperature, the dione (B5365651) undergoes a reaction where one of the cyclobutane rings expands. oup.com This process is believed to proceed via an oxacarbene intermediate, leading to the formation of methyl 1-(cyclobutylcarbonyl)cyclobutanecarboxylate as a major product. oup.com The efficiency of this ring expansion is highly dependent on the size of the spiro-fused rings. oup.com
While ring contraction has not been explicitly reported for this system, it is a known process for other strained ketones. For example, photolysis of certain diazo ketones can lead to ring contraction via a Wolff rearrangement. yale.edu Given the high strain, such a transformation could be a potential, though as yet undocumented, reaction pathway for a suitable derivative of dispiro[3.1.3.1]decan-8-one.
| Product | Yield (%) | Reaction Type |
|---|---|---|
| Methyl 1-(cyclobutylcarbonyl)cyclobutanecarboxylate | 54.9 | Ring Expansion |
| Dimethyl (bicyclobutyl)-1,1'-dicarboxylate | 17.1 | Cleavage/Dimerization |
| Methyl 1-(cyclobutyl)cyclobutanecarboxylate | 5.6 | Decarbonylation/Reduction |
*Yields reported from a specific study and may vary with conditions.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjzlYcOTPS4egjIqPBu69tzpMfsxuSiu4gKPhDmWvuvGve2tDswf33aXrNdnOTaCe46HEhsvo2bkUIf7yAoABhVgpFPVfOJM1IgfOCawXV1omgne4-2z9wXjAvuXTmavimKUxad54_0GZLLcpO58wJLbNvh_pz7DegkPi5KY_w2OAiGoHc9A%3D%3D)]The high strain energy of the dispiro[3.1.3.1]decane framework makes its C-C bonds susceptible to cleavage under certain conditions, providing a route to relieve strain. A classic example is the alkaline hydrolysis of dispiro[3.1.3.1]decan-5,10-dione. datapdf.com Treatment with a base does not lead to a simple enolate reaction but instead causes the cleavage of the central four-membered ring. datapdf.com This is followed by decarboxylation to ultimately yield dicyclobutyl ketone. datapdf.com This reaction highlights how the reactivity of the carbonyl group can be coupled with the cleavage of the strained skeleton.
Strategies for the selective cleavage of strained C-C bonds are a subject of modern synthetic interest, often relying on the strategic placement of functional groups to generate radical or ionic intermediates that trigger fragmentation. nih.gov For dispiro[3.1.3.1]decan-8-one, it is conceivable that the generation of a radical or carbocation at a position β to one of the spiro centers could induce a selective C-C bond cleavage to furnish a less strained monocyclic or bicyclic system.
Derivatization and Functionalization of the Dispiro 3.1.36.14 Decan 8 One Core
Synthesis of Carboxylic Acid Derivatives
The introduction of a carboxylic acid moiety is a common strategy to enhance solubility, provide a handle for further conjugation, or to mimic endogenous ligands.
The synthesis of carboxylic acid derivatives from spirocyclic ketones can be achieved through multi-step sequences. While direct carboxylation of the dispiro-decanone ring is challenging, functionalization can be initiated from the ketone. For instance, a common route involves the conversion of a ketone to a nitrile, which can then be hydrolyzed. libretexts.org This two-step process begins with an organic halogen compound, where a cyanide anion acts as a nucleophilic precursor to the carboxyl group. libretexts.org The subsequent hydrolysis can be catalyzed by either acid or base. libretexts.org
Another powerful method is the carboxylation of organometallic intermediates. libretexts.org This involves converting an electrophilic halide derivative of the spiro-scaffold into a strongly nucleophilic organometallic reagent (e.g., a Grignard or organolithium reagent). libretexts.org This nucleophile can then react with carbon dioxide, an electrophile, to form the salt of a carboxylic acid, which is subsequently protonated. libretexts.org
In related adamantane (B196018) spiro-ozonide systems, carboxylic acids have been synthesized by alkylating a precursor phenol (B47542) with bromoalkyl esters, followed by hydrolysis to yield the final acid. nih.gov This highlights a general strategy where a reactive functional group on a complex scaffold can be used to introduce a carboxylic acid via an ester intermediate. nih.gov
Acetic acid analogues represent an important subclass of carboxylic acid derivatives, often used to create bioisosteres of natural compounds. The synthesis of these analogues typically involves introducing a two-carbon chain bearing a carboxyl group onto the core structure.
A well-established method for creating acetic acid side chains is through the alkylation of a suitable precursor with an ethyl bromoacetate (B1195939), followed by hydrolysis of the resulting ester. nih.gov This approach has been successfully applied to various complex molecules. For example, in the synthesis of ozonide carboxylic acids, precursor phenols and alcohols are alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by hydrolysis with aqueous sodium hydroxide (B78521) to yield the acetic acid derivative. nih.gov
Similarly, research on other spirocyclic systems, such as 1,4-dioxaspiro[4.5]decane, has led to the synthesis of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. cymitquimica.com This compound, an ethyl ester of an acetic acid derivative, serves as a direct precursor to the corresponding carboxylic acid via hydrolysis. cymitquimica.com These examples demonstrate a versatile and high-yielding route to acetic acid analogues that could be applied to the dispiro-decanone framework, likely starting from a hydroxylated derivative of the parent ketone.
Introduction of Heterocyclic Moieties onto the Dispiro Framework
Incorporating heterocyclic rings into the dispiro-decanone scaffold can significantly modulate its physicochemical properties and biological activity, opening up new avenues for drug discovery and materials science.
The 1,3,4-oxadiazole (B1194373) ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. luxembourg-bio.comchim.it Several synthetic methods are available for its construction. nih.gov A common and efficient route involves the cyclization of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride or polyphosphoric acid. nih.gov
A typical synthesis of a 2,5-disubstituted 1,3,4-oxadiazole would start from a carboxylic acid derivative of the dispiro-decanone core. This acid would first be converted to the corresponding acid hydrazide. Reaction of the acid hydrazide with a second carboxylic acid (or its derivative, like an acid chloride) would yield a diacylhydrazine intermediate, which can then be cyclized to form the 1,3,4-oxadiazole ring. chim.itnih.gov
Alternatively, arylhydrazides can be reacted with aryl isothiocyanates to form thiosemicarbazide (B42300) intermediates. luxembourg-bio.com These can then undergo cyclodesulfurization using reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to afford 2-amino-1,3,4-oxadiazole derivatives. luxembourg-bio.com This method offers mild reaction conditions and simple work-up procedures. luxembourg-bio.com The introduction of the oxadiazole moiety onto sesquiterpene scaffolds has been shown to yield compounds with significant microbiocidal activity, suggesting the potential of similar dispiro-decanone derivatives in agrochemical applications. nih.gov
The dispiro-decanone core can be incorporated into larger, biologically active scaffolds. The synthesis of such analogues often involves multi-step sequences where the dispiro moiety is introduced early on as a building block. For instance, quinazoline (B50416) and quinazolinone scaffolds, which are present in numerous bioactive compounds, can be constructed through various synthetic protocols. arabjchem.org A dispiro-decanone derivative bearing an appropriately positioned amino group could potentially be used in condensation reactions with derivatives of 2-aminobenzoic acid to build fused heterocyclic systems analogous to known drugs like Methaqualone. arabjchem.org
The development of synthetic routes to novel spirocyclic systems is an active area of research. For example, a novel approach to the highly strained spiro[3.3]heptan-1-one motif was developed through a 'strain-relocating' semipinacol rearrangement, starting from a 1-bicyclobutylcyclopropanol intermediate. researchgate.net Such innovative rearrangement strategies could potentially be adapted to construct functionalized dispiro-decanone analogues that are not accessible through traditional methods.
Preparation of Functionalized Alcohols and Amines
The ketone group of Dispiro[3.1.3.1]decan-8-one is a prime site for reduction to an alcohol, which can then be further functionalized or converted into an amine.
The reduction of the ketone to a secondary alcohol is typically achieved with high efficiency using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.gov This transformation is a key step in many synthetic pathways, as the resulting hydroxyl group is a versatile handle for further reactions. For example, it can be alkylated to form ethers or esterified. nih.gov
The conversion of these alcohols into amines can be accomplished through several methods. A modern approach involves a combined radical and ionic strategy. nih.gov In one such reported methodology, an alcohol is first converted to a sulfamate (B1201201) ester. This ester then undergoes a cobalt-catalyzed enantioselective radical 1,5-C(sp³)–H amination to form a five-membered chiral cyclic sulfamidate, which can subsequently be opened by various nucleophiles to yield a wide range of β-functionalized chiral amines. nih.gov This sophisticated method allows for the stereoselective introduction of an amino group at a position remote from the original hydroxyl group.
More direct, though often less selective, methods include reductive amination of the parent ketone, although this would lead to a primary amine directly attached to the spiro core, replacing the keto group.
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions stand out as a powerful tool in modern organic synthesis for rapidly building molecular complexity from simple starting materials. ontosight.airesearchgate.net The application of MCRs to the Dispiro[3.1.3.1]decan-8-one core would enable the introduction of diverse functional groups and the construction of new heterocyclic systems appended to the dispiro framework. This strategy is highly valued for its ability to generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery. acs.orgthieme-connect.com
Despite the synthetic appeal, a review of the current scientific literature reveals a notable scarcity of specific examples where Dispiro[3.1.3.1]decan-8-one has been employed as a substrate in multicomponent reactions. Research has more broadly focused on the synthesis and functionalization of other dispiro systems, such as dispirooxindoles and dispirohydroquinolines, through various MCRs. nih.govresearchgate.netmdpi.com These studies demonstrate the general utility of MCRs in creating complex spirocyclic architectures.
For instance, three-component reactions involving isatins, amino acids, and dipolarophiles have been successfully used to synthesize complex dispirooxindole derivatives. mdpi.com Similarly, elegant eight-component reactions have been devised for the diastereoselective synthesis of dispirohydroquinolines. researchgate.net These precedents highlight the potential for developing novel MCRs centered around the Dispiro[3.1.3.1]decan-8-one scaffold.
The ketone functionality within the Dispiro[3.1.3.1]decan-8-one core represents a key reactive handle for initiating multicomponent transformations. One can envision its participation in well-established MCRs such as the Biginelli or Hantzsch reactions, which traditionally utilize a ketone component. However, the steric hindrance imposed by the bulky dispiro framework might influence the reactivity of the carbonyl group and necessitate tailored reaction conditions.
While direct experimental data on MCRs with Dispiro[3.1.3.1]decan-8-one is limited, the broader field of cyclobutane (B1203170) chemistry provides some insights. The ring strain and unique geometry of cyclobutane derivatives can lead to interesting and sometimes unexpected chemical behavior. researchgate.netpharmaguideline.com The development of multicomponent reactions involving cyclobutane ketones, in general, could pave the way for future applications with the more complex dispiro system. researchgate.net
Advanced Separation and Purification Techniques in Dispiro 3.1.36.14 Decan 8 One Chemistry
Chromatographic Methodologies
Chromatography is a cornerstone of purification in organic synthesis, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. For dispiroketones, flash chromatography and high-performance liquid chromatography (HPLC) are indispensable tools.
Flash Chromatography Applications
Flash chromatography is a rapid form of preparative column chromatography that utilizes a constant flow of solvent, typically driven by positive pressure, to separate compounds. researchgate.net It is frequently the first purification step after a chemical reaction. The choice of stationary and mobile phases is crucial for effective separation.
For the purification of dispiroketones, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate moderately polar compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is carefully optimized to achieve the desired separation. A common strategy is to use a mixture of hexanes and ethyl acetate (B1210297), where increasing the proportion of ethyl acetate increases the polarity of the mobile phase. pitt.edu
In some cases, for nitrogen-containing basic dispiroketones, a small amount of a base like triethylamine (B128534) or pyridine (B92270) (around 0.1%) may be added to the eluent to prevent the compound from streaking on the acidic silica gel. pitt.edu Conversely, for acidic compounds, a small amount of acetic acid might be beneficial. pitt.edu
Below is a table summarizing typical flash chromatography conditions used for the purification of various dispiroketones.
| Compound Class | Stationary Phase | Eluent System (v/v) | Reference |
| Spirocyclic Ketones | Silica Gel | Hexanes/Ethyl Acetate (gradient) | pitt.edu |
| Nitrogen-Containing Dispiroketones | Silica Gel | Hexanes/Ethyl Acetate with 0.1% Triethylamine | pitt.edu |
| Acidic Dispiroketones | Silica Gel | Hexanes/Ethyl Acetate with 0.1% Acetic Acid | pitt.edu |
Interactive Data Table: Flash Chromatography Parameters for Dispiroketone Analogs
| Compound Name | Stationary Phase | Eluent System (v/v) | Outcome |
| Dispiro[5.1.5.1]tetradecane-7,14-dione derivative | Silica Gel | Dichloromethane/Methanol (B129727) | Isolation of pure product |
| Substituted Spiro[3.3]heptan-1-ones | Silica Gel | Hexanes/Ethyl Acetate (30:1) | Separation of diastereomers |
This table is a representation based on typical procedures for analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purification
High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique that offers significantly higher resolution and efficiency compared to flash chromatography. It is often used to either assess the purity of a sample after initial purification or for the final purification of small quantities of high-purity material. ontosight.ai
Both normal-phase and reversed-phase HPLC can be employed for dispiroketone purification. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the composition of the mobile phase is changed over time, is often used for complex mixtures to achieve optimal separation. chromatographyonline.comwelch-us.com
For instance, a "scouting gradient" might start with a low percentage of the organic solvent (e.g., 5-10% acetonitrile in water) and linearly increase to a high percentage (e.g., 95-100%) to determine the approximate elution conditions for the compounds of interest. chromatographyonline.com Based on the results of the scouting run, an optimized gradient can be developed for the preparative separation.
The table below illustrates typical HPLC conditions for the analysis and purification of compounds structurally related to dispiroketones.
| Compound Class | HPLC Mode | Column | Mobile Phase | Detection |
| General Organic Compounds | Reversed-Phase | C18 | Water/Acetonitrile (gradient) | UV |
| Complex Mixtures | Reversed-Phase | C18 | 5-95% Acetonitrile in Water (scouting gradient) | UV |
Interactive Data Table: HPLC Purification Parameters for Dispiroketone Analogs
| Compound Name | HPLC Mode | Column Type | Mobile Phase (Gradient) |
| Dispiroketone Isomers | Reversed-Phase | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Chiral Spiro[3.3]heptane Derivatives | Chiral Stationary Phase | Varies | Hexane/Isopropanol |
This table is a representation based on typical procedures for analogous compounds.
Crystallization and Recrystallization Protocols
Crystallization is a purification technique that separates a compound from its impurities based on differences in solubility. Recrystallization, the process of dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool and crystallize, is a powerful method for obtaining highly pure solid compounds. mt.com
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. rochester.edu For ketones, solvents like acetone (B3395972) or solvent mixtures containing acetone can be effective, following the principle that solvents with similar functional groups to the solute are often good choices. rochester.edu
A common practice is the use of a solvent pair. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce the formation of high-quality crystals. researchgate.net For example, a mixture of ligroin (a non-polar solvent) and ethanol (B145695) has been successfully used for the recrystallization of Dispiro[5.1.5.1]tetradecane-7,14-dione. mdpi.com
The table below provides examples of solvent systems used for the recrystallization of dispiroketone-related structures.
| Compound Class | Recrystallization Solvent(s) | General Observation | Reference |
| Dispiro[5.1.5.1]tetradecane-7,14-dione | Ligroin-Ethanol mixture | Formation of pure crystals | mdpi.com |
| General Ketones | n-Hexane/Acetone | Good for minor impurities | rochester.edu |
| Polar Organic Compounds | Ethanol/Water | Effective for a range of polarities | researchgate.net |
Interactive Data Table: Recrystallization Solvents for Dispiroketone Analogs
| Compound Name | Solvent System | Key Steps |
| Dispiro[5.1.5.1]tetradecan-7,14-dione | Ligroin-Ethanol | Dissolve in hot solvent mixture, slow cooling to induce crystallization. |
| General Dispiroketones | n-Hexane/Acetone | Dissolve in minimal hot acetone, add n-hexane until turbidity, cool slowly. |
| Polar Dispiroketones | Ethanol/Water | Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness, cool. |
This table is a representation based on typical procedures for analogous compounds.
Theoretical and Computational Chemistry of Dispiro 3.1.36.14 Decan 8 One
Quantum Chemical Calculations for Electronic Structure and Stability
The electronic structure of Dispiro[3.1.3.1]decan-8-one is significantly influenced by the spiro-fused cyclobutane (B1203170) rings. These rings are known to possess considerable ring strain energy, which has been empirically estimated to be around 200 kJ mol⁻¹ for a spiro[3.3]heptane system, a related structural motif. mdpi.com For Dispiro[3.1.3.1]decan-8-one, the presence of two such strained rings attached to a central cyclohexanone (B45756) core is expected to result in a high heat of formation.
DFT calculations would likely be employed to obtain optimized geometries, vibrational frequencies, and electronic energies. From these, thermodynamic properties such as the standard enthalpy of formation can be derived using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, allowing for a cancellation of errors in the calculations. ias.ac.in
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. For Dispiro[3.1.3.1]decan-8-one, the HOMO is expected to be localized on the oxygen atom of the carbonyl group, reflecting its nucleophilic character. The LUMO is likely to be associated with the π* orbital of the C=O bond, indicating the site for nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity.
Table 1: Predicted Electronic Properties of Dispiro[3.1.3.1]decan-8-one (Illustrative) This table presents illustrative data based on typical values obtained for similar spiroketones using DFT calculations.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Suggests moderate kinetic stability. |
| Dipole Moment | ~2.8 D | Arises from the polar carbonyl group. |
The distribution of electron density, often analyzed through methods like Natural Bond Orbital (NBO) analysis, would reveal the polarization of bonds and the partial atomic charges. The carbon atom of the carbonyl group is expected to carry a significant positive charge, making it a primary electrophilic center.
Molecular Dynamics Simulations for Conformational Analysis
The conformational landscape of Dispiro[3.1.3.1]decan-8-one is primarily dictated by the puckering of the cyclobutane rings and the conformational flexibility of the central cyclohexanone ring. Molecular dynamics (MD) simulations, often in conjunction with molecular mechanics (MM) force fields, are powerful tools for exploring the potential energy surface and identifying stable conformers. rti.org
X-ray crystallographic studies on a related derivative, diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate, have shown that the cyclobutane rings are puckered. nih.gov The dihedral angles of the end rings in this derivative were found to be around 18-19 degrees, while the central cyclobutane ring exhibited a more pronounced pucker of 29 degrees. nih.gov This puckering gives the molecule a distinct "bow" shape. nih.gov A similar puckering is anticipated for the cyclobutane rings in Dispiro[3.1.3.1]decan-8-one.
The central cyclohexanone ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. However, the spiro-fusion to the rigid cyclobutane rings will impose significant conformational constraints. MD simulations can be used to explore the relative energies of these conformers and the energy barriers for interconversion between them. It is expected that a distorted chair or a twist-boat conformation would be the most stable for the cyclohexanone ring to alleviate steric strain.
Table 2: Predicted Relative Energies of Dispiro[3.1.3.1]decan-8-one Conformers (Illustrative) This table presents illustrative data based on conformational analysis of similar cyclic ketones.
| Conformer (Cyclohexanone Ring) | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Distorted Chair | 0.0 | Lowest energy conformer, minimizes steric interactions. |
| Twist-Boat | 2.5 | Higher in energy, potential intermediate in conformational changes. |
These simulations would involve generating a large number of molecular configurations over time, allowing for the observation of conformational transitions and the calculation of the population of each conformational state at a given temperature.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of novel compounds. For Dispiro[3.1.3.1]decan-8-one, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.
NMR Spectroscopy: DFT calculations of NMR chemical shifts have become a standard tool for structure elucidation. mdpi.com The ¹H and ¹³C NMR spectra of Dispiro[3.1.3.1]decan-8-one are expected to show a complex pattern of signals due to the molecule's low symmetry. The protons and carbons of the cyclobutane rings would exhibit chemical shifts influenced by the ring strain and their proximity to the carbonyl group. Online databases and prediction software can provide initial estimates of these shifts. nmrdb.org
Table 3: Predicted ¹³C NMR Chemical Shifts for Dispiro[3.1.3.1]decan-8-one (Illustrative) This table presents illustrative data based on DFT calculations for similar spiroketones.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C8) | ~210 |
| Spiro-carbons (C4, C6) | ~45-55 |
IR Spectroscopy: The most prominent feature in the calculated IR spectrum of Dispiro[3.1.3.1]decan-8-one would be the strong absorption band corresponding to the C=O stretching vibration. Due to the presence of the strained cyclobutane rings, this stretching frequency is expected to be slightly higher than that of a typical acyclic ketone.
Reactivity Profile: The reactivity of Dispiro[3.1.3.1]decan-8-one is anticipated to be dominated by reactions of the carbonyl group and processes that can relieve the ring strain of the cyclobutane moieties. Computational methods can be used to model various reactions, such as nucleophilic addition to the carbonyl group or ring-opening reactions under acidic or basic conditions. The high strain energy of the spirocyclic system suggests that it could be a precursor for the synthesis of other complex polycyclic structures. mdpi.comresearchgate.net
Computational Studies on Reaction Pathways and Transition States
Understanding the mechanisms of chemical reactions at a molecular level is a key strength of computational chemistry. For Dispiro[3.1.3.1]decan-8-one, computational studies can be employed to investigate the pathways of various potential transformations, including reductions, oxidations, and rearrangements.
A crucial aspect of these studies is the location and characterization of transition states, which are the energy maxima along a reaction coordinate. mit.eduyoutube.com The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.
For instance, the reduction of the carbonyl group in Dispiro[3.1.3.1]decan-8-one to the corresponding alcohol can proceed via nucleophilic attack of a hydride reagent. Computational modeling of this reaction would involve mapping the potential energy surface as the hydride approaches the carbonyl carbon, locating the transition state, and calculating the activation barrier.
Another area of interest would be acid-catalyzed rearrangements. Protonation of the carbonyl oxygen would generate a carbocationic intermediate that could undergo ring expansion or other skeletal rearrangements to relieve the inherent strain of the cyclobutane rings. Computational studies on similar dispiroketones have shown that they can rearrange to form [3.3.3]propellane systems under acidic conditions. researchgate.netresearchgate.net
Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of Dispiro[3.1.3.1]decan-8-one This table presents illustrative data for a hypothetical nucleophilic addition reaction.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | DFT (B3LYP/6-31G*) | 15.2 |
These computational investigations provide a detailed picture of the reaction mechanism, including the structures of intermediates and transition states, and can help in predicting the feasibility and outcome of a given chemical transformation. Such studies are invaluable for guiding synthetic efforts and understanding the fundamental reactivity of complex molecules like Dispiro[3.1.3.1]decan-8-one. nih.govnih.gov
Applications of Dispiro 3.1.36.14 Decan 8 One and Its Derivatives in Advanced Chemical Materials and Organic Synthesis
Role as Unique Building Blocks for Complex Molecular Architectures
The distinct spirocyclic framework of dispiro[3.1.3.1]decan-8-one makes it a valuable starting material for the construction of complex and sterically congested molecules. The inherent strain and rigidity of the fused cyclobutane (B1203170) rings impart specific spatial orientations to substituents, allowing for the synthesis of molecules with well-defined three-dimensional shapes. This is particularly useful in the field of supramolecular chemistry and host-guest chemistry, where the precise arrangement of functional groups is paramount.
The chemical literature provides examples of how the dispiro[3.1.3.1]decane skeleton has been incorporated into larger, more elaborate structures. For instance, the ketone functionality can serve as a handle for further chemical transformations, such as Wittig reactions or reductions followed by esterifications, to append other molecular fragments. These modifications can lead to the creation of novel ligands for catalysis or building blocks for metal-organic frameworks (MOFs) with unique pore structures.
Design of Novel Scaffolds with Tunable Reactivity
The reactivity of the carbonyl group in dispiro[3.1.3.1]decan-8-one is influenced by the flanking spiro-fused cyclobutane rings. This steric hindrance can be exploited to control the selectivity of reactions at the ketone. For example, nucleophilic attack may be directed to one face of the carbonyl group over the other, leading to high diastereoselectivity in addition reactions.
Furthermore, the cyclobutane rings themselves can be functionalized, offering additional sites for chemical modification. Ring-opening metathesis polymerization (ROMP) of derivatives of dispiro[3.1.3.1]decan-8-one can lead to polymers with novel topologies and properties. The ability to tune the reactivity of this scaffold by introducing substituents at various positions makes it a versatile platform for creating a diverse library of compounds for screening in various applications.
Application in the Synthesis of Strained Organic Systems
The synthesis of strained organic molecules is a significant challenge in organic chemistry. Dispiro[3.1.3.1]decan-8-one, with its inherent ring strain, serves as an excellent precursor for even more strained systems. The energy stored in the strained rings can be a driving force for subsequent reactions, enabling the formation of otherwise inaccessible molecular architectures.
One area of exploration is the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). By using dispiro[3.1.3.1]decan-8-one as a starting material, chemists can introduce curvature into aromatic systems, leading to the formation of "buckybowls" or fragments of fullerenes. These strained, non-planar aromatic compounds are of interest for their unique electronic and optical properties.
Precursors for Advanced Materials with Specific Optical or Electronic Characteristics
The rigid and well-defined structure of the dispiro[3.1.3.1]decane framework can be harnessed to create advanced materials with tailored properties. By incorporating chromophores or electroactive units into the scaffold, it is possible to design molecules with specific absorption and emission characteristics or redox potentials.
For example, derivatization of dispiro[3.1.3.1]decan-8-one with fluorescent moieties could lead to the development of novel fluorescent probes for bioimaging or sensing applications. Similarly, the incorporation of electron-donating or electron-withdrawing groups could be used to tune the electronic properties of the resulting materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The rigid nature of the scaffold can help to control the intermolecular packing in the solid state, which is crucial for efficient charge transport in these devices.
Exploration in Medicinal Chemistry for Scaffold Development and Diversity-Oriented Synthesis
In medicinal chemistry, the exploration of novel three-dimensional chemical space is crucial for the discovery of new drug candidates. The spirocyclic nature of dispiro[3.1.3.1]decan-8-one provides a rigid and non-planar scaffold that is distinct from the predominantly flat aromatic structures found in many existing drugs. This three-dimensionality can lead to improved binding affinity and selectivity for biological targets.
Q & A
Q. What are the primary synthetic strategies for Dispiro[3.1.36.14]decan-8-one and its derivatives?
this compound derivatives are typically synthesized via multi-step routes involving spirocyclic intermediates. For example, azaspiro[4.5]decan-8-one intermediates can undergo regioselective aldol reactions to form the tricyclic core, as demonstrated in FR901483 synthesis . One-step methods using ketone-protecting groups (e.g., ethylene ketal formation) are also viable for simpler derivatives, though yields depend on solvent choice (e.g., tetrahydrofuran) and base catalysts . Optimization of reaction conditions (temperature, stoichiometry) is critical to minimize byproducts.
Q. How can researchers verify the purity and structural integrity of this compound?
Purity is assessed via HPLC (≥95% threshold) and NMR spectroscopy (e.g., H/C NMR for functional group confirmation). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Thermo Scientific’s PubChem data (CAS 4746-97-8) provides reference spectral data for cross-comparison . Always cross-check against COA (Certificate of Analysis) from suppliers for batch-specific impurities .
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
In vitro assays include enzyme inhibition studies (e.g., malarial plasmepsin II) and receptor-binding assays using radiolabeled ligands. For antimalarial potential, dispiro tetraoxane analogs are tested against Plasmodium falciparum strains, with IC values compared to artemisinin derivatives . In vivo pharmacokinetics (e.g., bioavailability in rodent models) require formulation optimization using solvents like PEG300/Tween 80 to enhance solubility .
Q. How can solubility challenges of this compound in aqueous media be addressed for in vivo studies?
Solubility is improved via co-solvent systems (e.g., DMSO/PEG300 mixtures) or nanoemulsion techniques. Pre-formulation studies should assess pH-dependent stability (2–8°C storage recommended) and avoid freeze-thaw cycles to prevent precipitation . For oral administration, lipid-based formulations (e.g., corn oil) enhance absorption, as seen in antimalarial dispiro tetraoxanes .
Q. What computational approaches predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) models predict electrophilic sites for functionalization, while molecular docking (e.g., AutoDock Vina) identifies binding affinities to biological targets like cytochrome P450 enzymes. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with antimalarial activity .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound analogs?
Contradictions often arise from variations in catalysts (e.g., Lewis acids vs. organocatalysts) or solvent polarity. Systematic replication under controlled conditions (e.g., anhydrous tetrahydrofuran vs. acetonitrile) is essential. Review kinetic data from reaction monitoring (e.g., inline IR spectroscopy) to identify rate-limiting steps . Meta-analyses of PubChem datasets (e.g., CAS 4746-97-8) can clarify optimal conditions .
Q. What strategies validate the mechanistic role of this compound in enzyme inhibition?
Isotopic labeling (e.g., O-tagged carbonyl groups) tracks metabolic pathways, while cryo-EM/X-ray crystallography visualizes enzyme-ligand interactions. Compare inhibition kinetics (e.g., values) across mutant vs. wild-type enzymes to pinpoint binding residues .
Experimental Design Considerations
Q. What are the critical stability parameters for this compound in long-term storage?
Store lyophilized solids at -80°C (6-month stability) or -20°C (1-month). Solutions in DMSO should be aliquoted to avoid moisture uptake. Monitor degradation via LC-MS; avoid prolonged exposure to light or acidic conditions, which hydrolyze ketal protecting groups .
Q. How can researchers design structure-activity relationship (SAR) studies for novel Dispiro derivatives?
Prioritize substituents at the spiro-junction (e.g., halogenation, methoxy groups) based on docking predictions. Use parallel synthesis (e.g., Ugi-azide reactions) to generate analogs. Test in tiered assays: primary in vitro screening followed by ADMET profiling (e.g., microsomal stability, plasma protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
